((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine
Description
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-5-6-16(15(9-12)20(21)22)25(23,24)19-8-7-11-10-18-14-4-2-1-3-13(11)14/h1-6,9-10,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFNZFPAQODJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenylsulfonyl chloride. This intermediate is then reacted with 2-indol-3-ylethylamine under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride for the sulfonylation step and various bases to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its indole moiety is particularly interesting due to its presence in many biologically active compounds, including neurotransmitters and hormones.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and electronic features of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine with related sulfonamides:
Key Observations :
Physicochemical Properties
- Acidity: The nitro group in the target compound lowers the pKa of the sulfonamide NH compared to non-nitrated analogues (e.g., ((4-(tert-butyl)phenyl)sulfonyl)tryptophan) .
- Stability : Sulfonamides are generally resistant to hydrolysis under basic conditions, but the nitro group may introduce photodegradation risks absent in 380608-42-4 .
Biological Activity
((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine is a complex organic compound characterized by its unique combination of functional groups, which include a sulfonyl group, a chloro-nitrophenyl moiety, and an indole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₁₄ClN₃O₄S
- Molecular Weight : 379.82 g/mol
- CAS Number : 1023875-66-2
The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for drug development and biological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer properties.
Anticancer Activity
Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, the indole moiety is known to influence pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Modulation of immune responses.
Anti-inflammatory Effects
Similar compounds have demonstrated significant anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and mediators. The chloro-nitrophenyl group may enhance this activity by affecting signaling pathways related to inflammation.
Case Studies
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer properties. The results indicated that modifications to the indole structure could enhance cytotoxicity against specific cancer cell lines .
- Mechanistic Insights : Research focusing on the mechanism of action revealed that compounds similar to this compound could inhibit key enzymes involved in inflammatory pathways, suggesting a potential therapeutic application in treating inflammatory diseases .
- Safety Profile : While investigating the safety profile, it was noted that this compound might cause skin irritation and allergic reactions upon exposure, emphasizing the need for caution in handling .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| (4-Chloro-2-nitrophenyl)sulfonyl chloride | Precursor | Used in synthesis; limited biological activity |
| 2-Indol-3-ylethylamine | Neurotransmitter modulation | Exhibits neuroprotective effects |
| Indole derivatives | Anticancer | Various derivatives show cytotoxic effects against cancer cells |
Q & A
Q. What experimental controls ensure stability under high-temperature/pH conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (>200°C) in N₂ atmosphere .
- pH Stability : Incubate in buffers (pH 1–13) for 24h, followed by HPLC-UV to detect hydrolysis products (e.g., free indole or sulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
